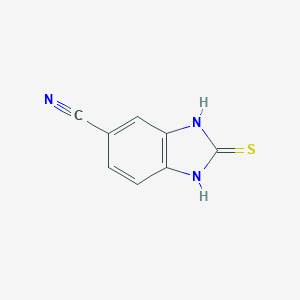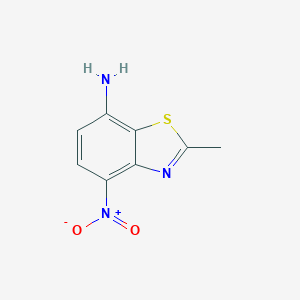
2-Methyl-4-nitro-7-aminobenzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-nitro-7-aminobenzothiazole (MNABT) is a heterocyclic organic compound that has been widely studied for its potential applications in scientific research. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 185-187°C. MNABT is a derivative of benzothiazole and contains a nitro and an amino group on its aromatic ring.
Mechanism Of Action
The mechanism of action of 2-Methyl-4-nitro-7-aminobenzothiazole is not fully understood, but it is believed to involve the interaction of the nitro and amino groups with biological targets. 2-Methyl-4-nitro-7-aminobenzothiazole has been shown to inhibit the growth of various microorganisms, including bacteria and fungi, by interfering with their metabolic processes. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical And Physiological Effects
2-Methyl-4-nitro-7-aminobenzothiazole has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. 2-Methyl-4-nitro-7-aminobenzothiazole has also been shown to exhibit antioxidant activity and to scavenge free radicals. In addition, 2-Methyl-4-nitro-7-aminobenzothiazole has been shown to have anti-inflammatory effects and to modulate the immune system.
Advantages And Limitations For Lab Experiments
2-Methyl-4-nitro-7-aminobenzothiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. 2-Methyl-4-nitro-7-aminobenzothiazole is also highly soluble in organic solvents, which makes it easy to work with in the lab. However, 2-Methyl-4-nitro-7-aminobenzothiazole has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in cell-based assays. In addition, 2-Methyl-4-nitro-7-aminobenzothiazole can be difficult to work with in aqueous solutions, which can limit its use in biological systems.
Future Directions
There are several future directions for the study of 2-Methyl-4-nitro-7-aminobenzothiazole. One area of research is the development of 2-Methyl-4-nitro-7-aminobenzothiazole-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of 2-Methyl-4-nitro-7-aminobenzothiazole as a photosensitizer for photodynamic therapy. In addition, 2-Methyl-4-nitro-7-aminobenzothiazole could be further studied for its potential applications in drug discovery and as a therapeutic agent for various diseases.
Synthesis Methods
2-Methyl-4-nitro-7-aminobenzothiazole can be synthesized by the condensation of 2-methyl-4-nitroaniline and 2-mercaptobenzothiazole in the presence of a catalyst such as copper chloride. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Scientific Research Applications
2-Methyl-4-nitro-7-aminobenzothiazole has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. 2-Methyl-4-nitro-7-aminobenzothiazole has also been investigated as a potential fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
properties
CAS RN |
107603-46-3 |
|---|---|
Product Name |
2-Methyl-4-nitro-7-aminobenzothiazole |
Molecular Formula |
C8H7N3O2S |
Molecular Weight |
209.23 g/mol |
IUPAC Name |
2-methyl-4-nitro-1,3-benzothiazol-7-amine |
InChI |
InChI=1S/C8H7N3O2S/c1-4-10-7-6(11(12)13)3-2-5(9)8(7)14-4/h2-3H,9H2,1H3 |
InChI Key |
NEMHWNLRKAYPMB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC(=C2S1)N)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2S1)N)[N+](=O)[O-] |
synonyms |
7-Benzothiazolamine,2-methyl-4-nitro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



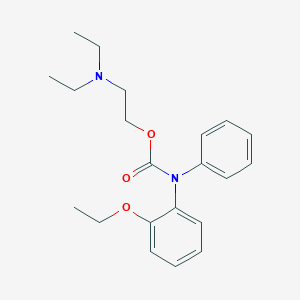
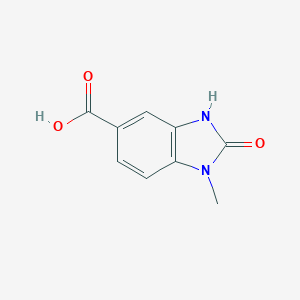
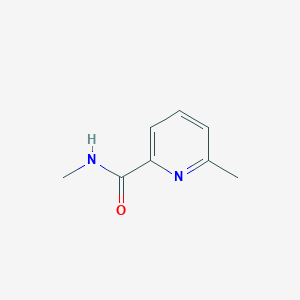
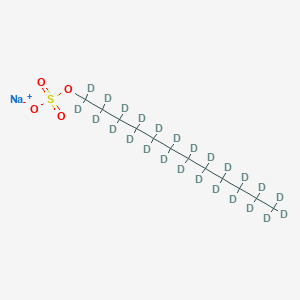
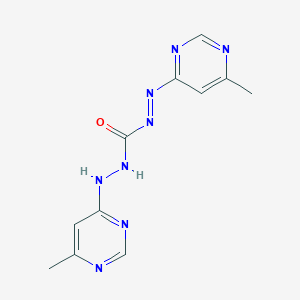


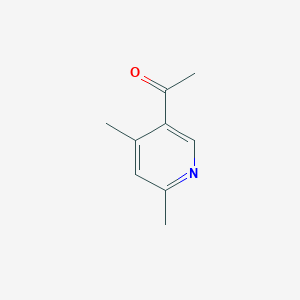
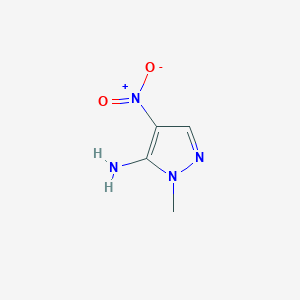


![Furo[2,3-C]pyridin-3(2H)-one](/img/structure/B9972.png)
![Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B9974.png)
